molecular formula C9H8BF3O4 B6338022 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1360771-83-0

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No. B6338022
CAS RN: 1360771-83-0
M. Wt: 247.97 g/mol
InChI Key: ROFZHSUVDWCUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Synthesis Analysis

Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .


Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are generally stable in air. They can act as Lewis acids, accepting a pair of electrons from a Lewis base .

Scientific Research Applications

Ortho-Directing Agent for Arylboronic Acids

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid finds application as an ortho-directing agent in the C-H silylation of arylboronic acids, enabling regioselective silylation at ortho-positions with good yields. This process is facilitated by using specific directing agents and catalysts, demonstrating the utility of phenylboronic acids with various para-substituents in selective organic synthesis reactions (H. Ihara, M. Suginome, 2009).

Catalyst in Conia-ene Carbocyclization

A variant of phenylboronic acid, with a distinct substitution pattern, has been shown to act as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes. This application demonstrates the role of phenylboronic acids in facilitating cyclization reactions, leading to the formation of ene-carbocyclization products in moderate to excellent yields, highlighting the influence of the substituent's electronic properties on catalyst performance (Yudong Yang et al., 2012).

Modification of Carbon Nanotubes

Phenylboronic acids, specifically derivatives like this compound, have been utilized in the functionalization of carbon nanotubes. By forming covalent linkages, these derivatives enable the immobilization of chiral ligands onto carbon nanotubes, maintaining the chemical and electronic integrity of the ligand and exploring its potential in catalytic activities. This application underscores the versatility of phenylboronic acids in creating hybrid materials with potential uses in catalysis and material science (C. Monteiro et al., 2015).

Supramolecular Assemblies

Phenylboronic acids are instrumental in the design and synthesis of supramolecular assemblies. The ability of phenylboronic acids to form specific hydrogen bonds enables the creation of complex structures with unique properties, demonstrating the potential of these compounds in the development of new materials and the study of molecular interactions (V. Pedireddi, N. Seethalekshmi, 2004).

Mechanism of Action

In the Suzuki reaction, the boronic acid acts as a nucleophile, attacking an electrophilic carbon atom to form a new carbon-carbon bond .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Boronic acids continue to be a topic of research due to their versatility in organic synthesis. New methods of synthesizing boronic acids and new reactions involving boronic acids are areas of ongoing study .

properties

IUPAC Name

[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFZHSUVDWCUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.